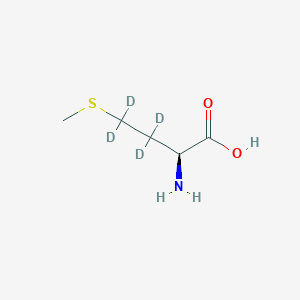

DL-Methionine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

153.24 g/mol |

IUPAC Name |

(2S)-2-amino-3,3,4,4-tetradeuterio-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D2,3D2 |

InChI Key |

FFEARJCKVFRZRR-UGKISTHKSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC |

Canonical SMILES |

CSCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of DL-Methionine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of DL-Methionine-d4, a deuterated isotopologue of the essential amino acid DL-methionine. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide covers key chemical and physical data, detailed experimental protocols for characterization, and a workflow for its application as an internal standard.

Core Chemical and Physical Properties

This compound is a synthetically modified version of DL-methionine where four hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic research and as an internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy.[1] The physical and chemical properties of this compound are largely similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | DL-2-Amino-4-(methylthio)butanoic-3,3,4,4-d4 acid | [2] |

| Synonyms | (±)-Methionine-d4, Acimetion-d4, Racemethionine-d4 | [2] |

| CAS Number | 93709-61-6 | [3] |

| Molecular Formula | C₅H₇D₄NO₂S | [3] |

| Appearance | White to off-white crystalline powder or solid |

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 153.24 g/mol | |

| Exact Mass | 153.0761 Da | N/A |

| Melting Point | 225 - 230 °C | |

| pKa (of DL-Methionine) | 2.13 (carboxyl group), 9.21 (amino group) | |

| logP (of DL-Methionine) | 0.37 | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98.0% |

Solubility and Stability

| Property | Description | Reference(s) |

| Solubility | Sparingly soluble in water; very slightly soluble in methanol. Soluble in dilute acids and alkali hydroxides. | |

| Stability | Stable under recommended storage conditions. Sensitive to oxidation due to the sulfur-containing side chain. Incompatible with strong oxidizing agents. | |

| Storage | Store at room temperature for the solid form. For stock solutions, store at -20°C for up to one month or -80°C for up to six months. Protect from light and moisture. |

Experimental Protocols for Characterization

The following protocols are provided as a guide for the characterization of this compound. These are based on established methods for amino acid analysis and may require optimization for specific instrumentation and applications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

-

This compound sample

-

HPLC grade water

-

HPLC grade acetonitrile

-

Sulfuric acid

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water with sulfuric acid and acetonitrile. A typical starting condition could be 95:5 (v/v) water:acetonitrile with 0.1% sulfuric acid.

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the initial mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Sample Preparation: Prepare a sample solution of this compound in the initial mobile phase at a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient elution with water (containing 0.1% sulfuric acid) and acetonitrile. The specific gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 200 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine its concentration from the calibration curve. The purity is calculated as the percentage of the measured concentration relative to the expected concentration.

Isotopic Purity and Identification by Mass Spectrometry (MS)

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of isotopic purity and confirmation of identity. This method involves derivatization to increase the volatility of the amino acid.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Appropriate GC column (e.g., fused-silica capillary column).

Reagents:

-

This compound sample

-

2 M HCl in methanol

-

Pentafluoropropionic anhydride (PFPA)

-

Ethyl acetate

-

Toluene

Procedure:

-

Derivatization:

-

To a known amount of this compound, add 2 M HCl in methanol. Heat the mixture at 80°C for 60 minutes to form the methyl ester.

-

Evaporate the solvent under a stream of nitrogen.

-

Add a mixture of PFPA and ethyl acetate. Heat at 65°C for 30 minutes to form the pentafluoropropionyl derivative.

-

Evaporate the reagents and redissolve the derivative in toluene for injection.

-

-

GC-MS Conditions:

-

Injector Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Hold at 40°C for 0.5 min, ramp to 210°C at 15°C/min, then ramp to 320°C at 35°C/min.

-

MS Ionization: Electron Ionization (EI) or Chemical Ionization (CI).

-

Mass Analyzer: Scan mode to identify the molecular ion and fragmentation pattern. Selected Ion Monitoring (SIM) can be used for quantitative analysis of isotopic distribution.

-

-

Data Analysis:

-

The mass spectrum will confirm the identity of the derivatized this compound by its characteristic molecular ion and fragmentation pattern.

-

The isotopic purity can be determined by analyzing the mass distribution of the molecular ion cluster. The relative abundances of the M+0, M+1, M+2, M+3, and M+4 ions will indicate the degree of deuteration.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for preparing a sample of this compound for NMR analysis.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Reagents:

-

This compound sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, with an internal standard like TSP or DSS).

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound and place it in a small vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Vortex or sonicate the vial until the sample is completely dissolved.

-

Filter the solution through a pipette with a glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Perform standard instrument setup procedures including locking, tuning, and shimming.

-

Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT or 2D NMR (e.g., COSY, HSQC) can be performed for more detailed structural elucidation.

-

-

Data Analysis:

-

The ¹H NMR spectrum will show a significant reduction or absence of signals in the region corresponding to the C3 and C4 protons, confirming the position of deuteration.

-

The ¹³C NMR spectrum will show signals for all five carbon atoms. The signals for C3 and C4 may show splitting due to coupling with deuterium (a triplet for each CD₂ group).

-

Application Workflow: this compound as an Internal Standard

This compound is frequently used as an internal standard in quantitative LC-MS/MS assays for the determination of methionine in biological samples. The following diagram illustrates a typical workflow.

Caption: Workflow for the quantification of methionine using this compound as an internal standard.

This workflow leverages the chemical similarity of the deuterated standard to the endogenous analyte, allowing for correction of variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification.

References

An In-depth Technical Guide to the Synthesis and Purification of DL-Methionine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of DL-Methionine-d4, a deuterated analog of the essential amino acid methionine. This isotopically labeled compound serves as a valuable tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification methods, and data presentation to assist researchers in the preparation and application of this important molecule.

Introduction

This compound is a stable isotope-labeled version of DL-methionine where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher mass, which can be readily distinguished from its non-deuterated counterpart by mass spectrometry, without significantly altering its chemical properties. This characteristic makes it an ideal tracer for studying the metabolic fate of methionine in biological systems and as a reliable internal standard for accurate quantification of methionine in complex matrices.

The synthesis of this compound typically involves the use of deuterated starting materials in a well-established synthetic route for methionine, such as the Strecker synthesis or variations thereof, commonly employed in industrial production. The purification of the final product is crucial to ensure high chemical and isotopic purity, which is paramount for its intended applications.

Synthesis of this compound

The most common industrial synthesis of DL-methionine proceeds via the formation of 5-(2-(methylthio)ethyl)hydantoin, followed by hydrolysis. A plausible and efficient route to this compound involves the use of deuterated precursors in this pathway.

A potential synthetic route for this compound, with deuterium incorporation on the ethyl side chain, is proposed to start from deuterated precursors. The overall synthesis can be divided into two main stages: the formation of the deuterated hydantoin intermediate and its subsequent hydrolysis to yield this compound.

Key Starting Materials

The synthesis of this compound necessitates the use of deuterated starting materials. Based on common methionine synthesis routes, the following deuterated precursors would be required:

-

Acrolein-d4 (CH₂=CD-CDO) or a related deuterated three-carbon aldehyde.

-

Methyl mercaptan (CH₃SH) (non-deuterated, unless labeling of the methyl group is desired).

-

Potassium cyanide (KCN) or Hydrogen cyanide (HCN) .

-

Ammonium carbonate ((NH₄)₂CO₃) or a source of ammonia and carbon dioxide.

The specific location of the deuterium atoms in the final product is determined by the deuterated positions in the starting materials. For this compound with deuterium on the ethyl chain (2,3,3,4-d4), deuterated acrolein or a derivative is the logical starting point.

Experimental Protocol: Synthesis of 5-(2-(methylthio)ethyl-d4)hydantoin

This protocol is an adaptation of the well-established industrial synthesis of methionine hydantoin, modified for the preparation of the deuterated analog.

Reaction:

5-(CH3S-CD2-CD2)-Hydantoin + 2 KOH → CH3S-CD2-CD2-CH(NH2)-COOK + K2CO3 + NH3 CH3S-CD2-CD2-CH(NH2)-COOK + H2SO4 → CH3S-CD2-CD2-CH(NH2)-COOH + K2SO4

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Logical steps in the purification of this compound by recrystallization.

Conclusion

The synthesis and purification of this compound, while requiring specialized deuterated starting materials, follows a well-established and scalable chemical process. The protocols outlined in this guide provide a framework for researchers to produce high-purity this compound for a variety of scientific applications. Careful execution of the synthetic and purification steps, coupled with rigorous analytical characterization, is essential to ensure the quality and reliability of the final product for its intended use in research and development.

In-Depth Technical Guide to DL-Methionine-d4: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Methionine-d4, a deuterated stable isotope of the essential amino acid DL-methionine. This document details its core properties, primary applications in research, and a detailed experimental protocol for its use as an internal standard in quantitative mass spectrometry.

Core Properties of this compound

This compound is a valuable tool in metabolic research and analytical chemistry, primarily utilized for its isotopic purity and similarity in chemical behavior to its unlabeled counterpart. The incorporation of four deuterium atoms on the ethyl group provides a distinct mass shift, enabling its use in isotope dilution mass spectrometry.

| Property | Value |

| CAS Number | 93709-61-6[1][2][3][4] |

| Molecular Formula | C₅H₇D₄NO₂S[3] |

| Molecular Weight | Approximately 153.24 g/mol |

| Appearance | White to off-white solid |

| Synonyms | DL-Methionine-3,3,4,4-d4, (±)-Methionine-d4 |

Primary Application: Stable Isotope Dilution Mass Spectrometry

The principal application of this compound is as an internal standard in stable isotope dilution mass spectrometry (SID-MS) for the precise quantification of methionine in various biological matrices, such as plasma, serum, urine, and cell culture lysates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response.

The workflow for using this compound as an internal standard in a typical quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.

Detailed Experimental Protocol: Quantification of Methionine in Plasma

This section provides a representative experimental protocol for the quantification of methionine in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents

-

DL-Methionine (analytical standard)

-

This compound (isotopic standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (control and study samples)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

LC vials

Instrumentation

-

Liquid chromatograph (e.g., UPLC or HPLC system)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Chromatography data system for instrument control and data analysis

Procedure

1. Preparation of Standard and Internal Standard Stock Solutions:

-

Methionine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Methionine in ultrapure water.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the methionine stock solution with a suitable solvent (e.g., 50% acetonitrile in water) to create a calibration curve (e.g., 1 to 500 µM).

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 µM) with the same solvent as the working standards.

2. Sample Preparation:

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Methionine: Precursor ion (m/z) → Product ion (m/z) (e.g., 150.1 → 104.1)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 154.1 → 108.1)

-

-

Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the endogenous methionine and the this compound internal standard.

-

Calculate the peak area ratio of methionine to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of methionine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling and Metabolic Pathways

DL-Methionine, and by extension its deuterated form, is a key component in several critical metabolic pathways. The primary pathway involving methionine is the S-adenosylmethionine (SAM) cycle, which is central to methylation reactions essential for the synthesis of numerous molecules, including DNA, RNA, proteins, and phospholipids.

This technical guide provides foundational information for the effective use of this compound in research and analytical applications. The provided experimental protocol serves as a robust starting point that can be further optimized based on specific instrumentation and sample matrices.

References

- 1. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Isotopic Purity and Stability of DL-Methionine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and stability of DL-Methionine-d4, a deuterated analog of the essential amino acid methionine. This guide is intended for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds in their work. Herein, we discuss the key quality attributes of this compound, recommended storage and handling procedures to maintain its integrity, and the primary analytical techniques for its characterization. Furthermore, we explore its application in tracing metabolic pathways.

Isotopic and Chemical Purity

This compound is synthesized to have a high degree of isotopic enrichment, where four hydrogen atoms on the ethyl side chain are replaced with deuterium. The quality of this compound is primarily defined by its isotopic and chemical purity.

Table 1: Typical Specifications for this compound

| Parameter | Typical Specification | Analytical Method(s) |

| Isotopic Purity | ≥ 98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |

| Appearance | White to off-white solid | Visual Inspection |

Note: Specifications may vary between suppliers. Always refer to the certificate of analysis for lot-specific data.

Stability and Storage

The stability of this compound is critical for its effective use as an internal standard or metabolic tracer.[1] Degradation or deuterium-hydrogen (H/D) exchange can compromise the accuracy of experimental results.

Factors Affecting Stability

-

Temperature: Like its non-labeled counterpart, DL-Methionine is susceptible to thermal degradation.[2][3] Elevated temperatures can accelerate decomposition.

-

pH: The solubility and stability of methionine are influenced by pH.[4] While stable in neutral solutions, strongly acidic or basic conditions can promote degradation and potentially H/D exchange.

-

Light: Exposure to light, particularly UV radiation, can induce photo-oxidation of methionine.[5]

-

Oxidizing Agents: The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone.

-

Presence of Protic Solvents: Protic solvents, especially under acidic or basic conditions, can facilitate the exchange of deuterium atoms with protons, thereby reducing the isotopic purity.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Recommendations |

| Solid (Powder) | -20°C or colder | Years | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light and moisture. |

| In Aprotic Solvent | -20°C to -80°C | Months to a Year | Use high-purity aprotic solvents (e.g., acetonitrile, methanol). Store in amber, tightly sealed vials. Minimize freeze-thaw cycles. |

| In Aqueous Solution | Prepared fresh for immediate use | Hours to Days | Not recommended for long-term storage due to the risk of H/D exchange. If necessary, use a neutral pH buffer and store at 2-8°C for a short period. |

Experimental Protocols

Accurate characterization of this compound is essential for its use in quantitative studies. The following sections outline the general methodologies for assessing its purity and isotopic enrichment.

Determination of Isotopic Purity by Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the isotopic enrichment of labeled compounds.

Experimental Workflow for Isotopic Purity Assessment

Caption: Workflow for isotopic purity assessment by LC-MS/MS.

Methodology:

-

Sample Preparation: Prepare solutions of both this compound and its unlabeled counterpart at a known concentration in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Chromatography: Utilize a reversed-phase HPLC column (e.g., C18) with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry:

-

Employ electrospray ionization (ESI) in positive ion mode.

-

Perform a full scan analysis to identify the molecular ions of both the labeled ([M+H]⁺ at m/z ~154.2) and unlabeled ([M+H]⁺ at m/z ~150.2) methionine.

-

Use Selected Ion Monitoring (SIM) for more sensitive detection of the specific isotopologues.

-

For MS/MS analysis, select the parent ions and fragment them to confirm their identity and assess any potential co-eluting interferences.

-

-

Data Analysis: Determine the relative peak areas of the d4- and d0-methionine to calculate the isotopic enrichment.

Purity Assessment by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for confirming the chemical structure, assessing chemical purity, and verifying the position of deuterium labeling.

Experimental Workflow for NMR Purity Assessment

Caption: Workflow for purity assessment by NMR spectroscopy.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent such as deuterium oxide (D₂O).

-

¹H NMR:

-

Acquire a proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons at the 3 and 4 positions of the ethyl side chain confirms successful deuteration.

-

Integration of the remaining proton signals (e.g., methyl and alpha-proton) relative to a known internal standard can be used to determine chemical purity.

-

-

¹³C NMR:

-

Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton and identify any carbon-containing impurities.

-

-

²H NMR:

-

A deuterium NMR spectrum can be acquired to directly observe the deuterium signals and confirm the positions of labeling.

-

Application in Metabolic Pathway Tracing

This compound is a valuable tool for tracing the metabolic fate of methionine in biological systems. Its incorporation into various biomolecules can be monitored by mass spectrometry, providing insights into metabolic fluxes.

Major Methionine Metabolic Pathways

Methionine is a central hub in cellular metabolism, participating in several key pathways:

-

Methionine Cycle: This cycle is crucial for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in the cell for methylation of DNA, RNA, proteins, and lipids.

-

Transsulfuration Pathway: This pathway converts homocysteine, a product of the methionine cycle, into cysteine, a precursor for the antioxidant glutathione.

-

Methionine Salvage Pathway: This pathway recycles the methylthioadenosine (MTA) byproduct of polyamine synthesis back to methionine.

Methionine Metabolism Overview

Caption: Overview of major metabolic pathways involving methionine.

By introducing this compound into a biological system and monitoring the appearance of the deuterium label in downstream metabolites using mass spectrometry, researchers can quantify the flux through these interconnected pathways. This approach is instrumental in understanding the metabolic reprogramming in various diseases, including cancer, and in the development of novel therapeutic strategies.

References

The Metabolic Journey of DL-Methionine-d4: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of DL-Methionine-d4, a deuterated stable isotope of the essential amino acid methionine. By tracing the path of the deuterium label, researchers can gain valuable insights into methionine absorption, distribution, metabolism, and excretion (ADME). This document details experimental protocols, presents quantitative data, and visualizes key pathways to serve as a valuable resource for professionals in metabolic research and drug development.

Introduction to this compound Metabolism

DL-Methionine is a racemic mixture of the D- and L-isomers of methionine. While L-methionine is the biologically active form directly incorporated into proteins and utilized in various metabolic pathways, D-methionine can be converted to its L-counterpart in vivo.[1] The use of deuterated methionine, such as this compound, allows for the precise tracing of its metabolic fate without the use of radioactive isotopes.[2][3] This is particularly useful in studying the dynamics of transmethylation and transsulfuration, two major pathways of methionine metabolism.

Transmethylation: This pathway involves the conversion of methionine to S-adenosylmethionine (SAM), the primary methyl group donor in numerous biological reactions, including DNA, RNA, and protein methylation.[4][5]

Transsulfuration: This pathway channels homocysteine, a product of transmethylation, towards the synthesis of cysteine and subsequently glutathione, a key cellular antioxidant.

Understanding the flux through these pathways is critical as dysregulation of methionine metabolism is implicated in various pathological conditions.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

DL-Methionine is absorbed in the small intestine via multiple carrier-mediated transport systems. Dietary supplementation with DL-methionine has been shown to increase the efficiency of both L- and D-methionine absorption.

Distribution and Tissue Uptake

Following absorption, deuterated methionine is distributed throughout the body. The highest concentrations are typically found in the pancreas and liver, reflecting the high rates of protein synthesis and metabolic activity in these organs. Other tissues, including the salivary glands, tonsils, and bone marrow, also show significant uptake.

Table 1: Illustrative Plasma Concentrations of Deuterated Methionine and its Metabolites in Rats

| Time Point | [2H7]Methionine (nmol/mL) | [2H4]Homocysteine (nmol/mL) | [2H4]Methionine (nmol/mL) |

| 5 min | 150.2 ± 25.1 | 5.8 ± 1.2 | 8.1 ± 1.5 |

| 15 min | 85.6 ± 15.8 | 10.2 ± 2.1 | 12.5 ± 2.3 |

| 30 min | 45.3 ± 9.7 | 12.5 ± 2.5 | 15.8 ± 3.1 |

| 60 min | 20.1 ± 5.2 | 10.8 ± 2.0 | 14.2 ± 2.8 |

| 120 min | 8.5 ± 2.1 | 7.5 ± 1.5 | 10.1 ± 1.9 |

Note: This table is a synthesized representation based on pharmacokinetic data from studies using deuterated methionine in rats. The specific deuterated forms may vary between studies.

Table 2: Illustrative Tissue Concentrations of Methionine and its Metabolites in Rats

| Tissue | Methionine (nmol/g) | S-Adenosylmethionine (nmol/g) | S-Adenosylhomocysteine (nmol/g) | Cysteine (nmol/g) |

| Liver | 50-100 | 40-60 | 5-10 | 150-250 |

| Kidney | 40-80 | 20-40 | 3-8 | 100-200 |

| Brain | 30-60 | 15-30 | 2-6 | 50-100 |

| Muscle | 20-40 | 5-15 | 1-4 | 30-70 |

Note: This table provides a generalized range of concentrations based on available literature for rats and may not be specific to this compound administration.

Metabolism

The metabolic journey of this compound begins with the conversion of the D-isomer to the L-isomer, a process that is highly efficient in rodents. The resulting L-Methionine-d4 then enters the major metabolic pathways.

Excretion

The primary route of excretion for excess methionine and its metabolites is through the urine. Studies have shown that a significant portion of administered D-methionine is excreted unchanged in the urine, particularly in organisms with lower D-amino acid oxidase activity. Fecal excretion of unmetabolized methionine is generally low.

Table 3: Illustrative Urinary Excretion of Methionine Isomers

| Compound | Excretion in Urine (% of administered dose) |

| L-Methionine | < 1% |

| D-Methionine | 5 - 20% |

| DL-Methionine | 2 - 10% |

Note: This table provides a generalized range based on studies in humans and animals. The exact percentage can vary based on species, dose, and metabolic state.

Experimental Protocols

In Vivo Administration and Sample Collection

A standardized protocol for an in vivo study in rodents might involve the following steps:

-

Animal Acclimatization: House rodents under standard conditions for at least one week prior to the experiment.

-

Dosing: Administer this compound via oral gavage at a specified dose (e.g., 50-100 mg/kg). The vehicle is typically sterile water or saline.

-

Blood Collection: Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) via tail vein or submandibular vein puncture.

-

Tissue Collection: At the final time point, euthanize the animals and collect tissues of interest (e.g., liver, kidney, brain, muscle). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C.

-

Urine and Feces Collection: House animals in metabolic cages to collect urine and feces for the duration of the study.

Sample Preparation for LC-MS/MS Analysis

-

Protein Precipitation: To 100 µL of plasma or urine, add 400 µL of ice-cold methanol containing an internal standard (e.g., a different isotopologue of methionine).

-

Vortex and Centrifuge: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.

Sample Preparation for NMR Spectroscopy

-

Buffer Addition: To 400 µL of urine or plasma, add 200 µL of a phosphate buffer (e.g., 0.2 M, pH 7.4) prepared in D₂O. The buffer typically contains a chemical shift reference standard (e.g., DSS or TSP).

-

Centrifugation: Centrifuge the mixture to pellet any precipitates.

-

Transfer to NMR Tube: Transfer the supernatant to a standard 5 mm NMR tube for analysis.

For tissue samples, metabolites are typically extracted using a methanol-chloroform-water protocol to separate polar and nonpolar metabolites before preparing the sample for NMR.

Signaling Pathways Influenced by Methionine Metabolism

Methionine metabolism, particularly through its metabolite S-adenosylmethionine (SAM), plays a crucial role in cellular signaling, most notably in regulating the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.

SAM acts as a sensor of methionine availability. When SAM levels are high, it binds to SAMTOR, leading to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis and inhibit autophagy.

Conclusion

The in vivo study of this compound provides a powerful tool for understanding the intricate details of methionine metabolism. By employing the experimental protocols and analytical techniques outlined in this guide, researchers can obtain valuable quantitative data on the ADME of this essential amino acid. The visualization of metabolic and signaling pathways further aids in the interpretation of this data, contributing to a deeper understanding of cellular metabolism in both health and disease. This knowledge is fundamental for the development of novel therapeutic strategies targeting metabolic disorders and for optimizing nutritional interventions.

References

- 1. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic studies of methionine in rats using deuterium-labeled methionine quantitative assessment of remethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]

The role of deuterated amino acids in metabolic research

An In-depth Technical Guide on the Role of Deuterated Amino Acids in Metabolic Research

Introduction

Stable isotope-labeled amino acids are indispensable tools in modern biological and medical research, allowing for the precise tracking of metabolic pathways and the quantification of protein dynamics.[1][2] Among these, deuterated amino acids, where one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D), offer a versatile and cost-effective method for metabolic investigation.[3][] Chemically identical to their natural counterparts, these labeled molecules can be distinguished by mass spectrometry, enabling researchers to trace their journey through complex biological systems without the safety concerns associated with radioactive isotopes.[]

This guide provides a comprehensive overview of the application of deuterated amino acids in metabolic research, focusing on quantitative proteomics, metabolic flux analysis, and protein turnover studies. It details key experimental protocols, presents quantitative data, and illustrates complex workflows and pathways to support researchers, scientists, and drug development professionals in applying these powerful techniques.

Core Applications in Metabolic Research

The use of deuterium labeling, either through deuterated amino acids directly or via heavy water (D₂O), has revolutionized the study of metabolic processes.

-

Protein Turnover and Proteome Dynamics: A primary application is the measurement of protein homeostasis (proteostasis), the dynamic balance between protein synthesis and degradation. By introducing deuterated amino acids, researchers can measure the rate at which newly synthesized proteins incorporate the label, allowing for the calculation of synthesis and degradation rates for individual proteins on a proteome-wide scale. This is crucial for understanding how cells adapt to different physiological states and how proteostasis is disrupted in diseases like neurodegeneration.

-

Metabolic Flux Analysis (MFA): Deuterated amino acids serve as tracers to map the flow of atoms through metabolic networks. For example, deuterium from D₂O is rapidly incorporated into non-essential amino acids during their biosynthesis. By analyzing the pattern and extent of deuterium incorporation into downstream metabolites, researchers can elucidate the activity of various pathways, such as the TCA cycle, and identify metabolic rewiring in cancer cells or other disease models.

-

Quantitative Proteomics: While methods like SILAC often use ¹³C or ¹⁵N, deuterium-based labeling is also employed for quantitative proteomics. For instance, chemical labeling methods can use deuterated reagents to modify peptides from different samples, introducing a specific mass shift. When the samples are mixed and analyzed by mass spectrometry, the ratio of the light (non-deuterated) to heavy (deuterated) peptide signals provides an accurate measure of relative protein abundance.

-

Drug Metabolism and Pharmacokinetics (DMPK): The "kinetic isotope effect" associated with the stronger carbon-deuterium bond compared to the carbon-hydrogen bond is leveraged in drug development. Replacing hydrogen with deuterium at sites of metabolic attack can slow down a drug's breakdown, improving its pharmacokinetic profile. Deuterated amino acids can be incorporated into peptide-based therapeutics to enhance their stability or used as tracers to study the metabolism of the drug itself.

Experimental Protocols

Protocol 1: In Vivo Protein Turnover Measurement using Heavy Water (D₂O) Labeling

This protocol describes a common method for measuring proteome dynamics in vivo by administering D₂O. The deuterium is incorporated into the body water pool and subsequently into non-essential amino acids, which are then used for protein synthesis.

1. Animal Administration and Labeling:

- Provide mice or rats with drinking water enriched with a low percentage of D₂O (typically 4-8%). An initial intraperitoneal (IP) bolus injection of 99.9% D₂O can be administered to rapidly achieve the target body water enrichment.

- The D₂O-enriched water is provided ad libitum for the duration of the experiment, which can range from hours for acute studies to several weeks for chronic measurements.

- Body water enrichment can be easily monitored over time by collecting small samples of plasma, saliva, or urine.

2. Sample Collection and Preparation:

- At designated time points, collect tissues of interest (e.g., liver, muscle, heart) and blood plasma.

- Isolate total protein from tissues using appropriate homogenization and lysis buffers.

- Perform a protein assay (e.g., BCA) to determine the protein concentration.

3. Protein Digestion:

- Denature the protein extract using urea or another denaturant.

- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

- Digest the proteins into peptides using a protease, most commonly trypsin, overnight at 37°C.

4. Peptide Desalting and LC-MS/MS Analysis:

- Clean up the resulting peptide mixture using a solid-phase extraction (SPE) method (e.g., C18 cartridges) to remove salts and detergents.

- Analyze the purified peptides using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides, revealing shifts in the isotopic distribution caused by deuterium incorporation.

5. Data Analysis and Turnover Calculation:

- Use specialized bioinformatics software to identify peptides and quantify the extent of deuterium incorporation over time.

- The fraction of newly synthesized protein is calculated based on the shift in the peptide's mass isotopomer distribution, taking into account the precursor (body water) enrichment and the number of sites available for deuterium incorporation on each amino acid.

- The rate of protein synthesis or degradation (turnover rate constant, k) is determined by fitting the time-course data of deuterium incorporation to an exponential rise-to-plateau model.

Protocol 2: In Vivo Labeling with a Deuterated Amino Acid Diet

This method involves feeding an animal a diet supplemented with a specific deuterated essential amino acid, such as [²H₈]valine.

1. Diet Preparation and Administration:

- Prepare a standard laboratory diet supplemented with a pure, deuterated essential amino acid (e.g., [²H₈]valine).

- Provide this diet to the animals for the desired experimental duration.

- The precursor enrichment (the relative isotopic abundance of the labeled amino acid in the free amino acid pool) can be monitored non-invasively by analyzing secreted proteins in urine.

2. Sample Collection and Analysis:

- Follow the same procedures for sample collection, protein extraction, digestion, and LC-MS/MS analysis as described in Protocol 1.

3. Data Analysis:

- The analysis focuses on tracking the incorporation of the specific deuterated amino acid into peptides.

- The rate of protein degradation is calculated by performing a time-series analysis of the labeling trajectories for individual proteins. This approach allows for the turnover profiling of proteins across different tissues.

Quantitative Data Presentation

The following tables summarize representative quantitative data from metabolic studies using deuterated tracers.

Table 1: Extent of Deuterium Labeling in Proteinogenic Amino Acids in Cell Culture

This table shows the experimentally determined number of deuterium incorporation sites for each amino acid in human cells cultured with D₂O. This data is critical for accurately calculating protein turnover rates.

| Amino Acid | Abbreviation | Number of Deuterium Labeling Sites |

| Alanine | Ala | 4 |

| Arginine | Arg | 1 |

| Asparagine | Asn | 2 |

| Aspartic Acid | Asp | 2 |

| Cysteine | Cys | 2 |

| Glutamic Acid | Glu | 3 |

| Glutamine | Gln | 3 |

| Glycine | Gly | 2 |

| Proline | Pro | 4 |

| Serine | Ser | 3 |

| Tyrosine | Tyr | 1 |

| Essential AAs | (Typically show minimal to no labeling) | |

| Histidine | His | 0 |

| Isoleucine | Ile | 0 |

| Leucine | Leu | 0 |

| Lysine | Lys | 0 |

| Methionine | Met | 0 |

| Phenylalanine | Phe | 0 |

| Threonine | Thr | 0 |

| Tryptophan | Trp | 0 |

| Valine | Val | 0 |

| (Data adapted from cell culture studies where non-essential amino acids are synthesized de novo, incorporating deuterium from D₂O-enriched medium. Essential amino acids are supplied by the medium and are not synthesized, thus do not incorporate the label). |

Table 2: Comparison of Protein Degradation Rates Across Different Mouse Tissues

This table presents the median first-order rate constants for protein degradation in various tissues, determined through dynamic labeling with a deuterated essential amino acid.

| Tissue | Median Degradation Rate Constant (k, day⁻¹) | Median Protein Half-Life (days) |

| Liver | 0.48 | 1.4 |

| Kidney | 0.39 | 1.8 |

| Heart | 0.23 | 3.0 |

| Muscle | 0.13 | 5.3 |

| (Data derived from in vivo labeling studies in mice, highlighting the different protein turnover dynamics across tissues). |

Visualizations

Diagram 1: General Workflow for D₂O-Based Proteome Dynamics

Caption: Workflow for measuring protein turnover using heavy water (D₂O).

Diagram 2: Deuterium Incorporation into Central Carbon Metabolism

Caption: Tracing deuterium from D₂O into central metabolic pathways.

Diagram 3: The Dynamics of Protein Turnover

Caption: The balance of protein synthesis and degradation.

References

A Technical Guide to DL-Methionine-d4: Properties, Protocols, and Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of DL-Methionine-d4, a deuterated isotopologue of the essential amino acid methionine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide details the key properties of this compound, outlines relevant experimental protocols for its analysis, and illustrates the metabolic pathways in which it serves as a crucial tracer.

Core Physical and Chemical Characteristics

This compound is a synthetic, non-radioactive, isotopically labeled form of DL-methionine where four hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis and a tracer for metabolic studies.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | DL-2-Amino-4-(methylthio)butanoic-3,3,4,4-d4 acid | [2] |

| Synonyms | DL-Methionine-3,3,4,4-d4, (±)-Methionine-d4 | [3][4] |

| CAS Number | 93709-61-6 | [1] |

| Unlabeled CAS Number | 59-51-8 | |

| Molecular Formula | C₅H₇D₄NO₂S | |

| Molecular Weight | 153.24 g/mol | |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 225 - 230 °C | |

| Purity | ≥98% (chemical purity), Isotopic Purity: ≥99 atom % D | |

| Solubility | Soluble in water (≥ 25 mg/mL), slightly soluble in methanol. It dissolves in dilute acids and in dilute solutions of alkali hydroxides. | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store in a dry place. |

Experimental Protocols

The accurate and precise use of this compound in research necessitates standardized experimental protocols. Below are detailed methodologies for key analytical procedures.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the chemical purity of this compound. Specific parameters may need to be optimized based on the available instrumentation and column chemistry.

Objective: To separate and quantify this compound from potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mixed-mode column (e.g., SIELC Primesep 100) capable of reversed-phase and cation-exchange interactions.

Reagents:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA) or other suitable buffer components

-

Reference standards for potential impurities (if available)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile in water with an acidic modifier like 0.1% TFA.

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in the mobile phase or a compatible solvent to prepare a stock solution.

-

Prepare a series of dilutions from the stock solution to create calibration standards.

-

Prepare the sample for analysis by dissolving it in the mobile phase to a known concentration.

-

-

Chromatographic Conditions:

-

Column: Mixed-mode column (e.g., 250 x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30 °C.

-

Gradient: A typical gradient might start at 5% acetonitrile and increase to 50% over 20 minutes.

-

-

Analysis:

-

Inject the calibration standards to generate a standard curve.

-

Inject the this compound sample.

-

Identify and quantify the main peak corresponding to this compound and any impurity peaks based on retention times and the standard curve.

-

-

Calculation: Calculate the purity of the this compound sample by expressing the area of the main peak as a percentage of the total peak area.

Isotopic Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for determining the isotopic purity of this compound.

Objective: To confirm the extent of deuterium incorporation in the this compound molecule.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

-

This compound sample

-

Deuterated solvent (e.g., D₂O)

-

Internal standard (e.g., Trimethylsilylpropanoic acid - TMSP)

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

-

Add a known amount of an internal standard if quantitative analysis is required.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample. The absence or significant reduction of signals at the positions corresponding to the deuterated sites (positions 3 and 4) compared to the non-deuterated methionine spectrum is indicative of high isotopic enrichment.

-

Acquire a ¹³C NMR spectrum to observe changes in the carbon signals adjacent to the deuterated positions.

-

For more detailed analysis, ²H NMR spectroscopy can be performed to directly observe the deuterium signals.

-

-

Data Analysis:

-

Integrate the residual proton signals at the deuterated positions in the ¹H NMR spectrum and compare them to the integration of a non-deuterated position (e.g., the methyl group) to calculate the percentage of deuteration.

-

The isotopic enrichment is typically reported as atom % D.

-

Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS

This protocol describes the use of this compound as an internal standard for the accurate quantification of unlabeled methionine in a biological matrix.

Objective: To accurately measure the concentration of endogenous methionine in a sample.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Reagents:

-

This compound (internal standard)

-

Unlabeled DL-Methionine (for calibration curve)

-

Biological matrix (e.g., plasma, cell lysate)

-

Protein precipitation agent (e.g., acetonitrile, methanol)

-

LC-MS grade solvents

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of this compound internal standard solution.

-

Perform protein precipitation by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled DL-Methionine into the same biological matrix.

-

Process these standards in the same manner as the samples, including the addition of the this compound internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both unlabeled methionine and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (unlabeled methionine) to the internal standard (this compound) for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of methionine in the samples by interpolating their peak area ratios from the calibration curve.

-

Metabolic Pathways and Experimental Workflows

This compound is an invaluable tool for tracing the metabolic fate of methionine in various biological systems. Methionine plays a central role in several key metabolic pathways.

Methionine Metabolism Pathways

The major metabolic pathways involving methionine are the Methionine Cycle (part of one-carbon metabolism), the Transsulfuration Pathway, and the Methionine Salvage Pathway.

Caption: Overview of major methionine metabolic pathways.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical workflow for using this compound in a cell culture-based metabolic labeling experiment.

Caption: Workflow for a stable isotope tracing experiment.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined physical and chemical properties, coupled with established analytical protocols, enable its reliable use as an internal standard for precise quantification and as a tracer to elucidate the complexities of methionine metabolism. The information and methodologies presented in this guide are intended to support the successful application of this compound in a wide range of research and development endeavors.

References

- 1. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 3. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of DL-Methionine-d4: A Technical Guide to its Scientific Journey and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, historical context, and multifaceted applications of DL-Methionine-d4. As a deuterated analog of the essential amino acid methionine, this stable isotope-labeled compound has become an indispensable tool in a wide array of scientific disciplines, from metabolic research to drug development. This document provides a comprehensive overview of its synthesis, analytical characterization, and its role in elucidating complex biological processes.

Historical Context: The Dawn of Isotopic Labeling

The journey of this compound is intrinsically linked to the discovery of deuterium by Harold Urey in 1931, a landmark event that opened the door to the use of stable isotopes in scientific research. The realization that the substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, could be used to trace the metabolic fate of molecules revolutionized the study of biochemistry.

While a singular moment of "discovery" for this compound is not documented, its development can be situated within the broader scientific endeavor to synthesize deuterated amino acids for use as tracers in metabolic studies. Following the first technically feasible synthesis of DL-methionine in 1946/47, the subsequent decades saw the refinement of methods for incorporating stable isotopes into organic molecules.[1] The demand for labeled compounds grew with the advent of sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which could readily distinguish between isotopologues.

Early applications of deuterated amino acids focused on understanding the dynamic nature of protein turnover and amino acid metabolism. Researchers could introduce a labeled amino acid into a biological system and track its incorporation into newly synthesized proteins and its conversion into other metabolites, providing unprecedented insights into pathways that were previously inferred from indirect evidence. This compound, with its deuterium atoms at stable positions, emerged as a valuable tool for these pioneering studies.

Synthesis of this compound

The synthesis of this compound typically involves the adaptation of established methods for preparing DL-methionine, with the introduction of deuterium at specific steps. One common approach is the Strecker synthesis, which can be modified to incorporate deuterium from a deuterated source.

Experimental Protocol: Synthesis of this compound (Adapted from established methods)

Objective: To synthesize this compound from deuterated precursors.

Materials:

-

Methional (3-(methylthio)propanal)

-

Deuterated ammonia (ND3)

-

Deuterated hydrogen cyanide (DCN) or a deuterated cyanide salt (e.g., KCN in D2O)

-

Deuterated water (D2O)

-

Deuterated hydrochloric acid (DCl)

-

Diethyl ether

-

Standard laboratory glassware and equipment

Procedure:

-

Formation of the α-aminonitrile: Methional is reacted with deuterated ammonia and deuterated hydrogen cyanide in a deuterated solvent (e.g., D2O). The carbonyl group of methional reacts with deuterated ammonia to form a deuterated imine, which is then attacked by the deuterated cyanide ion to form the α-aminonitrile intermediate, 2-amino-4-(methylthio)butanenitrile-d2.

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed using a strong deuterated acid, such as deuterated hydrochloric acid in D2O. This step converts the nitrile group into a carboxylic acid, yielding this compound.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as a mixture of deuterated water and ethanol, followed by washing with diethyl ether and drying under vacuum.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, may need to be optimized for yield and purity. The handling of hydrogen cyanide or cyanide salts requires extreme caution and should only be performed by trained personnel in a well-ventilated fume hood.

Analytical Characterization and Quantitative Data

The utility of this compound lies in its distinct mass and spectroscopic properties compared to its non-deuterated counterpart. These differences are readily detectable by modern analytical instrumentation.

Mass Spectrometry

In mass spectrometry, the four deuterium atoms in this compound result in a mass increase of approximately 4 Da compared to DL-methionine. This mass shift allows for its clear differentiation and quantification in complex biological matrices.

Table 1: Comparison of Theoretical Monoisotopic Masses and Major Fragments of DL-Methionine and this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Fragment Ion (m/z) | Description of Fragmentation |

| DL-Methionine | C5H11NO2S | 149.051 | 104.05 | Loss of the carboxyl group (-COOH) |

| This compound | C5H7D4NO2S | 153.076 | 108.07 | Loss of the carboxyl group (-COOH) |

Note: The observed m/z values may vary slightly depending on the instrument and ionization method used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the protons on the deuterated carbons of this compound will be absent. Conversely, ²H (deuterium) NMR will show signals corresponding to the deuterium atoms, providing information about their chemical environment.

Table 2: Representative ¹H NMR Chemical Shifts for DL-Methionine

| Proton | Chemical Shift (ppm) |

| α-H | ~3.8 |

| β-H2 | ~2.1 |

| γ-H2 | ~2.6 |

| S-CH3 | ~2.1 |

Note: Chemical shifts are approximate and can vary depending on the solvent and pH. In the ¹H NMR spectrum of this compound, the signals for the β-H2 and γ-H2 protons would be significantly reduced or absent.

Applications in Research and Development

This compound serves as a powerful tool in various research and development applications, primarily as a stable isotope tracer.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a key application where this compound is used to quantify the rates of metabolic reactions. By introducing this compound into a cell culture or organism, researchers can trace its incorporation into downstream metabolites and measure the turnover of metabolic pools.[2][3][4]

Table 3: Example Quantitative Data from a Metabolic Flux Analysis Study Using Stable Isotope-Labeled Methionine

| Metabolic Flux Parameter | Value (nmol/10⁶ cells/hr) | Description |

| Methionine uptake rate | 15.2 ± 1.8 | The rate at which cells take up methionine from the extracellular medium. |

| Protein synthesis rate | 12.5 ± 1.5 | The rate of incorporation of methionine into newly synthesized proteins. |

| Transmethylation flux | 2.7 ± 0.4 | The rate of methionine conversion to S-adenosylmethionine (SAM) and subsequent donation of a methyl group. |

| Transsulfuration flux | 0.8 ± 0.1 | The rate of conversion of homocysteine, derived from methionine, to cysteine. |

Note: These are representative values and can vary significantly depending on the cell type, growth conditions, and experimental setup.

Proteomics and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

In quantitative proteomics, this compound can be used in SILAC experiments. In this technique, one population of cells is grown in a medium containing the "light" (unlabeled) amino acid, while another is grown in a medium with the "heavy" (labeled) amino acid. The proteomes are then mixed, and the relative abundance of proteins is determined by the ratio of the light to heavy peptide signals in the mass spectrometer.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

In drug development, deuteration of drug candidates is a strategy to alter their metabolic profiles. This compound can be used as an internal standard in DMPK studies to accurately quantify the concentration of a methionine-containing drug and its metabolites in biological samples.[5]

Key Methodologies and Workflows

Experimental Protocol: GC-MS Analysis of this compound

Objective: To quantify this compound in a biological sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

This compound standard

-

Internal standard (e.g., DL-Methionine-¹³C₅,¹⁵N₁)

-

Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)

-

Organic solvents (e.g., acetonitrile, ethyl acetate)

-

GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Proteins in the biological sample are precipitated, typically with a cold organic solvent like acetonitrile. The supernatant containing the amino acids is collected.

-

Internal Standard Spiking: A known amount of the internal standard is added to the sample and calibration standards.

-

Derivatization: The amino acids are chemically modified to increase their volatility for GC analysis. This is often a two-step process involving esterification followed by acylation. For example, using TBDMS to create volatile silyl derivatives.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The gas chromatograph separates the amino acid derivatives based on their boiling points and interactions with the column. The mass spectrometer detects and quantifies the specific ions corresponding to the derivatized this compound and the internal standard.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing Key Pathways and Workflows

Methionine Metabolism

This compound is a critical tracer for elucidating the interconnected pathways of methionine metabolism, namely the transmethylation and transsulfuration pathways.

Caption: Methionine Metabolism Pathways.

SILAC Experimental Workflow

The Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique is a powerful method for quantitative proteomics that can utilize this compound.

Caption: SILAC Experimental Workflow.

Conclusion

This compound, born from the fundamental discovery of deuterium, has evolved into a sophisticated and essential tool for the modern scientist. Its applications in tracing metabolic pathways, quantifying protein dynamics, and aiding in drug development underscore its significance. As analytical technologies continue to advance in sensitivity and resolution, the role of stable isotope-labeled compounds like this compound is set to expand, promising deeper insights into the intricate workings of biological systems and accelerating the pace of biomedical innovation.

References

- 1. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

Key differences between DL-Methionine and DL-Methionine-d4

An In-depth Technical Guide to the Core Differences Between DL-Methionine and DL-Methionine-d4

Introduction

DL-Methionine is a racemic mixture of the D- and L-enantiomers of methionine, an essential, sulfur-containing amino acid vital for protein synthesis and numerous metabolic processes.[1][2][3] As a fundamental building block of proteins, its role in cellular health, growth, and metabolism is a cornerstone of biochemical research.

This compound is a stable isotope-labeled (SIL) form of DL-methionine where four specific hydrogen atoms have been replaced by deuterium atoms.[4] This isotopic substitution creates a molecule that is chemically almost identical to its natural counterpart but possesses a greater mass. This seemingly minor alteration is the foundation of its utility in advanced analytical techniques, primarily serving as a high-fidelity internal standard for quantitative mass spectrometry and as a tracer in metabolic studies.[5] This guide elucidates the fundamental distinctions between these two compounds, focusing on their physicochemical properties, analytical applications, and biochemical implications for researchers in life sciences and drug development.

Core Physicochemical and Structural Differences

The primary distinction between DL-Methionine and this compound lies in the isotopic substitution at the C3 and C4 positions of the carbon backbone, leading to a significant and precisely defined mass shift.

Structural Isotopic Labeling

In this compound, four hydrogen atoms on the two methylene groups adjacent to the sulfur atom (positions 3 and 4) are replaced with deuterium. This substitution does not alter the compound's overall chemical structure, stereochemistry, or reactivity in most biological and chemical contexts, making it an ideal analogue for analytical purposes.

Caption: Logical diagram showing isotopic substitution in this compound.

Quantitative Physicochemical Data

The isotopic substitution results in a predictable increase in molecular weight, which is the cornerstone of its application in mass spectrometry. The key quantitative properties are summarized below.

| Property | DL-Methionine | This compound | Data Source(s) |

| Chemical Name | DL-2-Amino-4-(methylthio)butanoic acid | Methionine-3,3,4,4-d4 | |

| Molecular Formula | C₅H₁₁NO₂S | C₅H₇D₄NO₂S | |

| Average Molecular Weight | ~149.21 g/mol | ~153.24 g/mol | |

| Mass Difference | N/A | +4.03 Da (approx.) | - |

| CAS Number | 59-51-8 | 93709-61-6 |

Analytical and Biochemical Implications

The mass difference between the two molecules drives their distinct applications and potential biochemical behaviors.

Application in Quantitative Mass Spectrometry

This compound is an exemplary internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). In a typical workflow, a known quantity of this compound (the "heavy" standard) is spiked into a sample containing an unknown quantity of DL-Methionine (the "light" analyte).

Because the deuterated standard is chemically and structurally identical to the analyte, it exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it is detected as a distinct ion. By calculating the ratio of the analyte's signal intensity to the internal standard's signal intensity, precise quantification can be achieved, effectively correcting for sample loss or variability in instrument response.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

The Kinetic Isotope Effect (KIE)

A more subtle difference arises from the Kinetic Isotope Effect (KIE) . The covalent bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. If the cleavage of a C-H bond at one of the deuterated positions (C3 or C4) is part of the rate-determining step of an enzyme-catalyzed reaction, the reaction will proceed more slowly with this compound as the substrate.

This effect is most pronounced when C-H bond breaking is central to the reaction mechanism. While the KIE for deuterium substitution can theoretically slow a reaction by a factor of 6 to 10, in many biological systems, the observed effect is often modest. Nevertheless, for researchers studying enzymatic mechanisms or metabolic flux, this potential for altered kinetics is a critical consideration.

Caption: The Kinetic Isotope Effect on an enzymatic reaction.

Experimental Protocol: Quantitative Proteomics via SILAC

One of the most powerful applications of deuterated amino acids is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This protocol allows for the direct comparison of protein abundance between two cell populations. The following is a generalized protocol adapted for using a deuterated methionine variant.

Objective: To differentially label the proteomes of two cell populations ("light" and "heavy") for relative protein quantification by mass spectrometry.

Key Materials:

-

L-Methionine-deficient cell culture medium (e.g., DMEM)

-

Unlabeled ("light") L-Methionine

-

L-Methionine-d4 (or another deuterated variant like L-Methionine-d8, serving as the "heavy" amino acid)

-

Dialyzed Fetal Bovine Serum (dFBS) to prevent introduction of unlabeled methionine.

-

Standard cell culture reagents (L-glutamine, antibiotics, sterile water).

-

Sterile filtration units (0.22 µm).

Methodology:

-

Preparation of SILAC Media:

-

"Light" Medium: Prepare the L-Methionine-deficient basal medium according to the manufacturer's instructions. Supplement it with a standard concentration of unlabeled L-Methionine. Add dFBS to a final concentration of 10% and other necessary supplements.

-

"Heavy" Medium: Prepare a second batch of the basal medium, but supplement it with an equimolar amount of L-Methionine-d4 instead of the unlabeled version. Add dFBS and other supplements as above.

-

Sterile-filter both media preparations using a 0.22 µm filter and store at 4°C, protected from light.

-

-

Cell Adaptation and Labeling:

-

Culture two separate populations of the same cell line.

-

Culture the control population in the "light" medium and the experimental population in the "heavy" medium.

-

Cells must be cultured for a minimum of five to six cell doublings to ensure near-complete incorporation (>97%) of the respective labeled or unlabeled methionine into all newly synthesized proteins. The required time depends on the cell line's doubling rate.

-

-

Verification of Labeling Efficiency (Optional but Recommended):

-

After the adaptation period, harvest a small aliquot of cells from the "heavy" culture.

-

Lyse the cells, digest the proteins with trypsin, and analyze the resulting peptides by mass spectrometry.

-

Confirm labeling efficiency by comparing the signal intensities of heavy vs. light methionine-containing peptides.

-

-

Experiment and Sample Collection:

-

Once full labeling is achieved, perform the desired experiment (e.g., treat the "heavy" cells with a drug while leaving the "light" cells as a control).

-

After the experimental period, harvest both cell populations. They can be mixed in a 1:1 ratio based on cell count or protein concentration.

-

-

Sample Preparation for Mass Spectrometry:

-

Lyse the combined cell pellet.

-

Extract the total protein and digest it into peptides using an enzyme like trypsin.

-

Clean up the peptide mixture using a suitable method (e.g., C18 solid-phase extraction).

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide mixture by LC-MS/MS.

-

For every methionine-containing peptide, the mass spectrometer will detect a pair of peaks: a "light" peak from the control cells and a "heavy" peak (shifted by +4 Da) from the experimental cells.

-

The ratio of the intensities of these peak pairs directly reflects the relative abundance of that peptide—and by extension, its parent protein—between the two conditions.

-

Conclusion